6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one
Overview
Description
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-D][1,3]oxazin-2(4H)-one core
Mechanism of Action
Target of Action
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By targeting FGFRs, this compound affects several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
- Reduced Tumor Growth : Overall, these effects contribute to decreased tumor growth and progression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Enzymes : Enzymatic activity in the body can affect the metabolism and stability of the compound .
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one typically involves the bromination of a suitable precursor. One common method includes the bromination of pyrido[2,3-D][1,3]oxazin-2(4H)-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 6-amino-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one or 6-thio-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Comparison with Similar Compounds
6-Chloro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Contains a fluorine atom, offering different electronic properties.
Uniqueness: 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs
Properties
IUPAC Name |
6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSYBHWHOLZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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